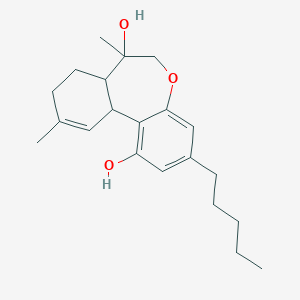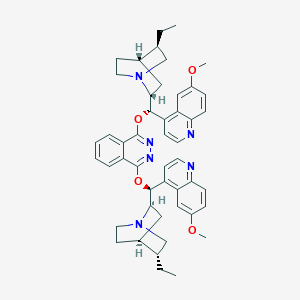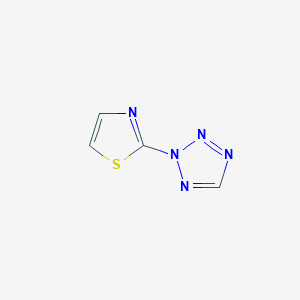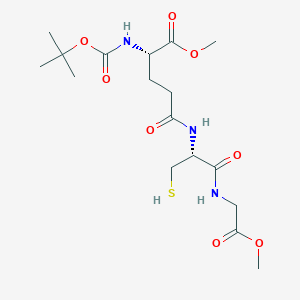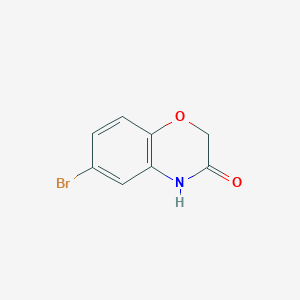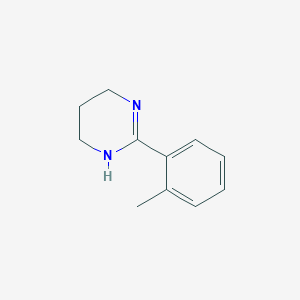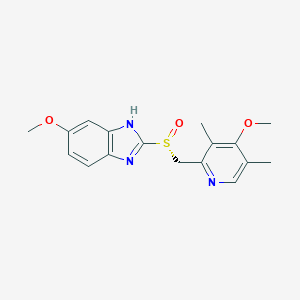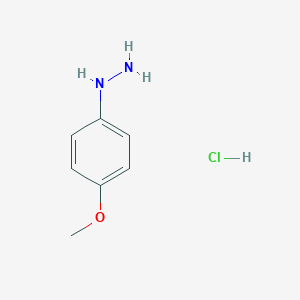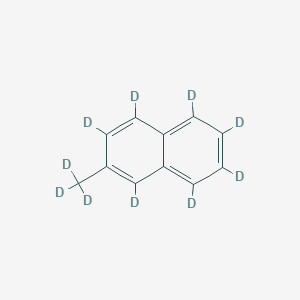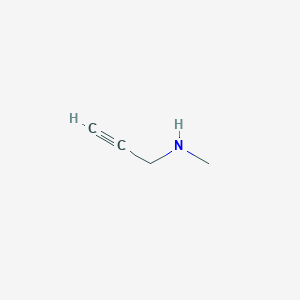
N-Methylpropargylamine
Descripción general
Descripción
N-Methylpropargylamine is a compound that has been studied for its various applications in medicinal chemistry and materials science. It is a derivative of propargylamine, which is known for its neuroprotective properties, particularly in the context of Parkinson's disease. Propargylamine derivatives like rasagiline and (–)deprenyl are recognized for their ability to protect neurons from cell death, and the propargyl moiety is essential for this neuroprotective function . N-Methylpropargylamine, however, did not exhibit the same neuroprotective effects as its non-methylated counterpart in the study .
Synthesis Analysis
The synthesis of N-methylpropargylamine and its derivatives can be achieved through various methods. One approach involves the one-pot synthesis of propargylamines from terminal alkynes and amines in chlorinated solvents catalyzed by gold compounds and nanoparticles . Another method is the solid-phase synthesis of highly N-methylated cyclic peptides, which addresses challenges such as in situ N-methylation and stability under certain conditions . Additionally, an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been reported for the selective synthesis of N-methylated and N-alkylated amines .
Molecular Structure Analysis
The molecular structure of N-methylpropargylamine derivatives has been characterized using various instrumental methods. For instance, the polymerization of N-methylpropargylamine using transition metal catalysts has been studied, and the resulting polymer's structure was characterized by NMR, IR, UV-visible spectroscopies, and elemental analysis . The stereodynamics of N-isopropyl-N-methylpropargylamine, a chiral derivative, have been investigated through dynamic NMR studies and molecular mechanics calculations, revealing conformational preferences and stabilization related to the orientation of the ethynyl group .
Chemical Reactions Analysis
The chemical reactivity of N-methylpropargylamine involves its participation in the formation of polymers and its behavior in the presence of catalysts. The polymerization reactions using Pd, Pt, and Ru chlorides have been successful in producing corresponding polymers . The gold-catalyzed synthesis of propargylamines from amines and terminal alkynes in chlorinated solvents is another example of the chemical reactions involving N-methylpropargylamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylpropargylamine derivatives have been explored through various studies. For example, the photoluminescence and electrochemical properties of poly(N-methylpropargylamine) were measured, with a photoluminescence peak observed at 444 nm, corresponding to a photon energy of 2.79 eV . The dynamic NMR studies of N-isopropyl-N-methylpropargylamine provided insights into the compound's conformational dynamics and energy barriers associated with racemization processes .
Aplicaciones Científicas De Investigación
Application in Neurodegenerative Disorders Treatment
- Summary of Application : Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Selegiline, for instance, is found to have an antiapoptotic function, which makes it useful for symptomatic and neuroprotective treatment .
- Methods of Application : These compounds are typically administered orally as part of a treatment regimen for neurodegenerative disorders .
- Results or Outcomes : The neuroprotective effects of these compounds have been observed in clinical settings, with patients showing improved symptoms and slowed progression of neurodegenerative diseases .
Application in Cancer Treatment
- Summary of Application : Pargyline, a propargylamine derivative, has been found to inhibit lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
- Methods of Application : This compound is typically administered in conjunction with other chemotherapeutic agents as part of a cancer treatment regimen .
- Results or Outcomes : The combination of pargyline and camptothecin has been observed to inhibit the growth of cancer cells, suggesting potential effectiveness in cancer treatment .
Application in Organic Synthesis
- Summary of Application : N-Methylpropargylamine is used in the preparation of dimethyl 4-benzylidene-1-methyl-2-phenyl-pyrrolidine-3,3-dicarboxylate .
- Methods of Application : The specific methods of synthesis would depend on the desired end product and the specific reaction conditions .
- Results or Outcomes : The successful synthesis of the desired compound demonstrates the utility of N-Methylpropargylamine in organic synthesis .
Application in the Synthesis of Oxazolidinones
- Summary of Application : N-Methylpropargylamine reacts with supercritical carbon dioxide to give 5-alkyidene oxazolidinones .
- Methods of Application : The specific methods of synthesis would depend on the desired end product and the specific reaction conditions .
- Results or Outcomes : The successful synthesis of 5-alkyidene oxazolidinones demonstrates the utility of N-Methylpropargylamine in organic synthesis .
Application in the Design of Multipotent Agents for Alzheimer’s Disease
- Summary of Application : N-Methylpropargylamino-Quinazoline derivatives have been designed as multipotent agents for the treatment of Alzheimer’s disease .
- Methods of Application : These compounds are typically administered orally as part of a treatment regimen for Alzheimer’s disease .
- Results or Outcomes : The effectiveness of these compounds in treating Alzheimer’s disease is currently under investigation .
Application in the Synthesis of Propargylamines
- Summary of Application : N-Methylpropargylamine is used in the synthesis of various propargylamines .
- Methods of Application : The specific methods of synthesis would depend on the desired end product and the specific reaction conditions .
- Results or Outcomes : The successful synthesis of propargylamines demonstrates the utility of N-Methylpropargylamine in organic synthesis .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYIDOMCULPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188659 | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19932 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Methylpropargylamine | |
CAS RN |
35161-71-8 | |
| Record name | N-Methylpropargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35161-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpropyn-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
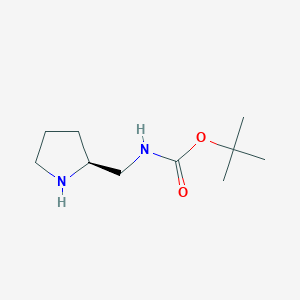
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)
